2-Aminoethane-1,1-disulfonic acid amine hydrate

Catalog No.
S12173015
CAS No.
M.F
C2H12N2O7S2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoethane-1,1-disulfonic acid amine hydrate

Product Name

2-Aminoethane-1,1-disulfonic acid amine hydrate

IUPAC Name

2-aminoethane-1,1-disulfonic acid;azane;hydrate

Molecular Formula

C2H12N2O7S2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C2H7NO6S2.H3N.H2O/c3-1-2(10(4,5)6)11(7,8)9;;/h2H,1,3H2,(H,4,5,6)(H,7,8,9);1H3;1H2

InChI Key

NAHHPPWKAHPFGB-UHFFFAOYSA-N

Canonical SMILES

C(C(S(=O)(=O)O)S(=O)(=O)O)N.N.O

2-Aminoethane-1,1-disulfonic acid amine hydrate (often supplied as an ammonium or tetrabutylammonium salt) is a specialized, geminal bis-sulfonated alkylamine building block. In procurement and material selection, it is primarily sourced as a solubilizing linker for highly hydrophobic molecular cores. Unlike standard alkylamines, the geminal bis(sulfonate) functionality provides a dense, double-negative charge at physiological pH. This specific structural feature is leveraged to drastically increase the aqueous solubility and partition coefficient (log P) of lipophilic active pharmaceutical ingredients (APIs), fluorescent dyes, and radioligands without significantly increasing their molecular weight or steric footprint [1]. Furthermore, its primary amine allows for straightforward, late-stage bioconjugation via standard amide bond formation (e.g., EDC/HOBt or NHS ester coupling), making it a highly processable alternative to direct electrophilic sulfonation methods [2].

Buyers seeking to solubilize hydrophobic cores often consider generic alternatives like taurine (2-aminoethanesulfonic acid), PEGylation, or direct electrophilic sulfonation. However, these substitutes frequently present limitations in advanced applications. Taurine provides only a single anionic charge per coupling event, which is often insufficient to prevent aggregation-caused quenching (ACQ) in highly lipophilic fluorophores or to achieve the requisite hydrophilicity for systemic radiotracers [1]. PEGylation, while effective for solubility, introduces massive steric bulk that can severely compromise the binding affinity of small-molecule ligands and alter their biodistribution unpredictably [2]. Finally, direct sulfonation requires highly aggressive reagents (e.g., fuming sulfuric acid) that can degrade sensitive aromatic systems or alter the photophysical properties of dyes. 2-Aminoethane-1,1-disulfonic acid overcomes these failures by delivering a concentrated double-negative charge via a mild, late-stage amide coupling, preserving core integrity while maximizing electrostatic repulsion [3].

Enhanced Prevention of Fluorophore Aggregation at High Labeling Densities

When conjugating hydrophobic dyes to antibodies, high dye-to-protein (D/P) ratios typically lead to H-band aggregation and fluorescence quenching. Evidence demonstrates that derivatizing cyanine and Alexa Fluor-type cores with 2-aminoethane-1,1-disulfonic acid significantly suppresses this aggregation. In comparative evaluations, antibody conjugates labeled with the bis-sulfonated compound exhibited a smaller degree of H-band aggregation and maintained higher relative fluorescence brightness at D/P ratios > 5 compared to standard commercial benchmarks like Alexa Fluor 647 and Cy5 [1].

Evidence DimensionFluorescence brightness and H-band aggregation at high D/P ratios
Target Compound DataMaintained maximum fluorescence wavelength with minimal H-band aggregation at D/P > 5
Comparator Or BaselineStandard Cy5 and Alexa Fluor 647 conjugates (exhibited significant aggregation quenching at D/P > 5)
Quantified DifferenceHigher relative fluorescence intensity and lower aggregation at equivalent labeling densities
ConditionsAntibody conjugation in PBS buffer (pH 7.4)

Ensures that diagnostic manufacturers can achieve brighter, more sensitive bioconjugates without the signal loss typically caused by dye stacking.

Late-Stage Solubilization of Lipophilic PET Radiotracers

The development of small-molecule PET tracers for PD-L1 imaging is often hindered by the extreme lipophilicity of the biphenyl targeting core. Utilizing the tetrabutylammonium (TBA) salt of 2-aminoethane-1,1-disulfonic acid allows for the introduction of two solubilizing sulfonate groups via mild HBTU/DIPEA coupling, yielding up to 60% conversion. This modification successfully converts insoluble precursors into viable, water-soluble radiotracers while maintaining single-digit nanomolar binding affinities (Kd < 10 nM) for the PD-L1 target [1].

Evidence DimensionAqueous solubility and target binding affinity
Target Compound Data60% coupling yield; Kd < 10 nM with full aqueous solubility
Comparator Or BaselineUnmodified biphenyl PD-L1 inhibitors (insoluble; 0% aqueous bioavailability without formulation)
Quantified DifferenceAchieved functional radiotracer solubility without sterically disrupting the low-nanomolar target affinity
ConditionsCellular saturation and real-time binding assays (LigandTracer)

Provides a critical synthetic pathway for radiopharmaceutical developers to rescue highly potent but insoluble drug candidates without adding bulky PEG chains.

Sub-Nanometer Selectivity in Polyelectrolyte Membrane Brushes

In the design of stimuli-responsive nanofiltration membranes, the charge density of the pore-lining polymer dictates performance. Grafting poly(2-acrylamido-ethane-1,1-disulfonic acid) (PADSA) into block copolymer nanopores leverages the extremely low pKa (< 0) of the geminal sulfonate groups. This high-density anionic functionalization allows the polymer brushes to undergo robust extension and retraction in response to external solutions, constricting and dilating the pores to achieve precise sub-nanometer hydraulic permeability and ion selectivity compared to unfunctionalized baselines [1].

Evidence DimensionPore constriction and ion selectivity
Target Compound DataSub-nanometer selectivity (driven by pKa < 0 charge density)
Comparator Or BaselineUnfunctionalized block copolymer membranes (no stimuli-responsive pore constriction)
Quantified DifferenceSignificantly enhanced dynamic range of pore constriction and dilation
ConditionsNanoporous thin film hydraulic permeability assays

Enables material scientists to engineer highly responsive filtration devices for advanced ion separation and water purification.

Late-Stage Solubilization of Hydrophobic Fluorophores (BODIPY, Cyanine, Alexa Fluor)

Because direct sulfonation of complex dye cores can destroy their photophysical properties, 2-aminoethane-1,1-disulfonic acid serves as a highly effective reagent for late-stage, mild amide conjugation. Compared to mono-sulfonates, it imparts a dense double-negative charge that prevents aggregation-caused quenching at high dye-to-protein ratios, making it highly suitable for synthesizing high-brightness bioconjugates and fluorescent probes [1].

Development of Small-Molecule PET/SPECT Radiotracers

For highly lipophilic targeting ligands, such as biphenyl-based PD-L1 inhibitors, achieving aqueous solubility without sterically hindering target binding is a major hurdle. This compound serves as a low-molecular-weight alternative to bulky PEG linkers, providing necessary systemic solubility and prolonged circulation via albumin binding while maintaining single-digit nanomolar target affinity [2].

Engineering Stimuli-Responsive Nanofiltration Membranes

In advanced materials science, this compound is utilized as a monomeric precursor to synthesize poly(2-acrylamido-ethane-1,1-disulfonic acid) brushes within block copolymer pores. Its extremely low pKa and high charge density allow it to outperform unfunctionalized baselines in creating membranes that achieve sub-nanometer ion selectivity through dynamic pore constriction and dilation [3].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

240.00859307 g/mol

Monoisotopic Mass

240.00859307 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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